molecular formula C20H20ClN3O3S2 B12217431 4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B12217431
M. Wt: 450.0 g/mol
InChI Key: RWBGYCMGMBWLIJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the sulfonylated thiadiazole with 4-tert-butylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiadiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzenesulfonyl chloride
  • 4-tert-butylbenzyl chloride
  • 4-tert-butylbenzoyl chloride

Uniqueness

4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of both the thiadiazole ring and the sulfonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20ClN3O3S2

Molecular Weight

450.0 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20ClN3O3S2/c1-20(2,3)15-8-6-14(7-9-15)17(25)22-18-23-24-19(28-18)29(26,27)12-13-4-10-16(21)11-5-13/h4-11H,12H2,1-3H3,(H,22,23,25)

InChI Key

RWBGYCMGMBWLIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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